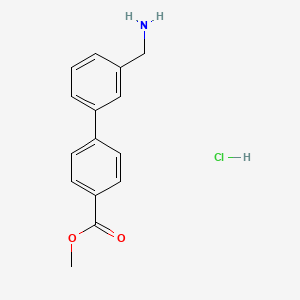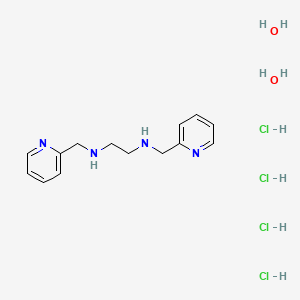
4-Ala-dsip-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Ala-dsip-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Ala-dsip-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
4-Ala-dsip-NH2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in research on sleep regulation and circadian rhythms.
Industry: The compound is used in the development of sleep aids and other pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 4-Ala-dsip-NH2 involves its interaction with specific receptors in the brain that regulate sleep-wake cycles. The compound enhances GABAergic transmission, leading to relaxation and sedation . It also influences the release of growth hormone and other sleep-related neurotransmitters .
Comparación Con Compuestos Similares
4-Ala-dsip-NH2 is unique compared to other similar compounds due to its ability to cross the blood-brain barrier and its stability in the gastrointestinal tract . Similar compounds include:
Delta sleep-inducing peptide (DSIP): The parent compound with similar sleep-promoting effects.
Emideltide: Another synthetic derivative with sedative properties.
Melatonin: A hormone that regulates sleep-wake cycles but with a different mechanism of action.
Propiedades
Número CAS |
65908-44-3 |
|---|---|
Fórmula molecular |
C36H50N10O15 |
Peso molecular |
862.8 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C36H50N10O15/c1-16(42-33(57)21(37)10-19-12-38-22-7-5-4-6-20(19)22)30(54)39-13-26(48)41-17(2)31(55)45-24(11-29(52)53)35(59)43-18(3)32(56)46-25(15-47)34(58)40-14-27(49)44-23(36(60)61)8-9-28(50)51/h4-7,12,16-18,21,23-25,38,47H,8-11,13-15,37H2,1-3H3,(H,39,54)(H,40,58)(H,41,48)(H,42,57)(H,43,59)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)(H,60,61)/t16-,17+,18-,21-,23-,24-,25-/m0/s1 |
Clave InChI |
XUIBJMNGYMEHSB-OUCJSSKUSA-N |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
SMILES canónico |
CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Secuencia |
WAGADASGE |
Sinónimos |
4-Ala-delta-sleep-inducing peptide amine 4-Ala-DSIP-NH2 delta-sleep-inducing peptide amine, Ala(4)- delta-sleep-inducing peptide amine, alanine(4)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1495188.png)
![(E)-But-2-enedioic acid;6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine](/img/structure/B1495194.png)


![2-[3-(2-Amino-ethyl)-phenyl]-acetamidine dihydrochloride](/img/structure/B1495215.png)
![2-[4-(2-Amino-ethyl)-phenyl]-acetamidine dihydrochloride](/img/structure/B1495216.png)



